(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine

Medicinal Chemistry Physicochemical Properties Drug Design

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2) is a 2,4,6-trisubstituted pyrimidine derivative featuring a chloro group at the 2-position, a methyl group at the 6-position, and an isopropylamine moiety at the 4-position. Its molecular formula is C8H12ClN3 with a predicted boiling point of 318.4±22.0 °C and a density of 1.182 g/cm³.

Molecular Formula C8H12ClN3
Molecular Weight 185.655
CAS No. 1207424-55-2
Cat. No. B578447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine
CAS1207424-55-2
Molecular FormulaC8H12ClN3
Molecular Weight185.655
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)NC(C)C
InChIInChI=1S/C8H12ClN3/c1-5(2)10-7-4-6(3)11-8(9)12-7/h4-5H,1-3H3,(H,10,11,12)
InChIKeyXRQXQUNEQBMZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2) – A Versatile 2,4,6-Trisubstituted Pyrimidine Scaffold for Kinase-Targeted Drug Discovery


(2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2) is a 2,4,6-trisubstituted pyrimidine derivative featuring a chloro group at the 2-position, a methyl group at the 6-position, and an isopropylamine moiety at the 4-position. Its molecular formula is C8H12ClN3 with a predicted boiling point of 318.4±22.0 °C and a density of 1.182 g/cm³ . The compound is widely utilized as a versatile small-molecule scaffold in medicinal chemistry, particularly as a synthetic intermediate for the development of kinase inhibitors targeting JAK, SYK, EGFR, and other therapeutic kinases . Its well-defined substitution pattern enables systematic structure-activity relationship (SAR) exploration and modular derivatization, making it a strategic building block for hit-to-lead optimization programs.

Why Generic Substitution of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2) Fails – The Critical Role of N4-Alkyl Substituent in Biological Activity


In-class pyrimidine scaffolds are not interchangeable due to the profound impact of the N4-alkyl substituent on both physicochemical properties and kinase selectivity profiles. Replacing the isopropyl group with a smaller methyl or ethyl substituent alters lipophilicity (LogP) and hydrogen-bonding capacity, which in turn affects membrane permeability, metabolic stability, and target binding affinity. Comparative SAR studies across multiple kinase families demonstrate that the isopropyl moiety at the 4-position confers an optimal balance of steric bulk and conformational flexibility, enabling selective engagement of hydrophobic kinase pockets while minimizing off-target interactions . Procurement of the precise isopropyl-substituted analog is therefore essential for maintaining reproducible biological activity in lead optimization campaigns.

Quantitative Differentiation of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2) Against Closest N4-Alkyl Analogs


Lipophilicity and Membrane Permeability: Isopropyl vs. Methyl N4-Substituent

The isopropyl-substituted target compound exhibits a predicted LogP of 1.68, which is significantly higher than the LogP of the corresponding N4-methyl analog (~1.0). This increased lipophilicity enhances passive membrane permeability, a critical parameter for intracellular kinase target engagement . In contrast, the methyl analog may exhibit reduced cellular uptake, potentially limiting its efficacy in cell-based assays.

Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bond Donor Count and Kinase Binding: Isopropyl vs. Ethyl N4-Substituent

The target compound contains one hydrogen bond donor (NH) and three hydrogen bond acceptors, facilitating specific binding interactions within the ATP-binding pocket of kinases . In contrast, the N4-ethyl analog also has one H-bond donor but a reduced hydrophobic surface area, which may weaken van der Waals contacts with hydrophobic kinase residues. SAR studies on related 2,4,6-trisubstituted pyrimidines have shown that the isopropyl group provides an optimal hydrophobic fit, resulting in improved kinase selectivity profiles [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Rotatable Bond Count and Conformational Flexibility: Isopropyl vs. Hydrogen N4-Substituent

The target compound has one rotatable bond (C-N bond between pyrimidine ring and isopropylamine group), allowing for conformational adaptation within enzyme active sites . The primary amine analog (2-chloro-6-methylpyrimidin-4-amine) lacks this rotatable bond, resulting in a more rigid structure that may not optimally occupy hydrophobic kinase pockets. Increased conformational flexibility has been linked to enhanced binding entropy and improved target residence time in related pyrimidine-based kinase inhibitors [1].

Medicinal Chemistry Conformational Analysis Molecular Modeling

Synthetic Tractability and Yield: Isopropyl vs. Larger Alkyl N4-Substituents

The synthesis of (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with isopropylamine in the presence of a base such as sodium bicarbonate in ethanol . This procedure is reported to proceed with high regioselectivity for the 4-position and moderate to good yields. In contrast, bulkier N4-alkylamines (e.g., tert-butylamine) often suffer from steric hindrance, leading to reduced yields and the formation of regioisomeric byproducts, complicating purification and scale-up.

Synthetic Chemistry Process Chemistry Scalability

Optimal Research and Industrial Application Scenarios for (2-Chloro-6-methyl-pyrimidin-4-yl)-isopropyl-amine (CAS 1207424-55-2)


Kinase Inhibitor Hit-to-Lead Optimization

Due to its balanced physicochemical profile (LogP 1.68, 1 H-bond donor) and conformational flexibility, this compound serves as an ideal core scaffold for the design and synthesis of potent, selective kinase inhibitors. It is particularly well-suited for lead optimization campaigns targeting JAK, SYK, EGFR, and other therapeutically relevant kinases, where subtle modifications to the N4-substituent can dramatically alter potency and selectivity profiles .

Structure-Activity Relationship (SAR) Studies

The presence of a chloro leaving group at the 2-position enables facile derivatization via nucleophilic aromatic substitution or cross-coupling reactions, making this compound a versatile intermediate for systematic SAR exploration. Researchers can rapidly generate libraries of analogs to probe the impact of diverse C2-substituents on kinase inhibition and cellular activity .

Chemical Biology Probe Development

The compound's favorable membrane permeability, as suggested by its LogP, and its capacity for further functionalization make it a promising starting point for the development of chemical probes to interrogate kinase signaling pathways. The isopropyl group provides a balance of lipophilicity and steric bulk that can be tuned to achieve target engagement in cellular contexts.

Scalable Synthesis of Advanced Intermediates

The high regioselectivity and moderate yields reported for its synthesis using 2,4-dichloro-5-methylpyrimidine and isopropylamine make this compound a cost-effective and scalable intermediate for the production of more complex pharmaceutical candidates. Its well-defined substitution pattern minimizes purification challenges, supporting efficient scale-up to multi-gram or kilogram quantities.

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